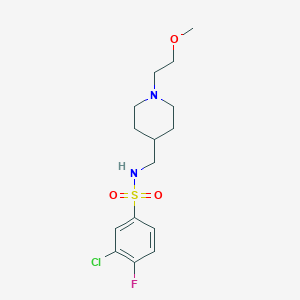

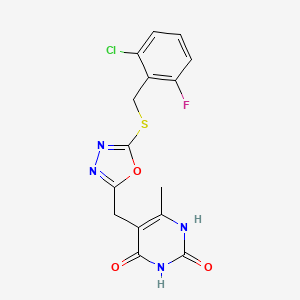

![molecular formula C21H24N2O3S B2590040 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941935-26-8](/img/structure/B2590040.png)

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the pyrrolidine ring and its derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the pyrrolidine ring, which contributes to the three-dimensional coverage of the molecule due to the non-planarity of the ring .科学的研究の応用

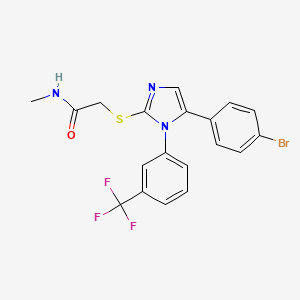

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, known for their bacteriostatic properties, play a pivotal role in treating bacterial infections and diseases caused by other microorganisms. Beyond their traditional use as antibiotics, sulfonamides have expanded their utility into areas such as antiviral therapies, cancer treatment, and managing Alzheimer's disease. Their inclusion in drugs targeting a range of conditions—from glaucoma and inflammation to dandruff—underscores their versatility and importance in medicinal chemistry. This versatility is attributed to the primary sulfonamide section present in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The exploration of sulfonamide inhibitors across multiple therapeutic targets, including tyrosine kinase, HIV-1 protease, and angiogenesis, highlights their potential in generating valuable drug candidates for a spectrum of diseases (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Ecotoxicity

The presence of sulfonamides in the environment, particularly due to agricultural activities, raises concerns about their ecological impact and the development of microbial resistance. Studies have shown that these compounds can alter microbial populations and potentially pose hazards to human health on a global scale. The need for effective management and reduction of these risks through administrative actions has been emphasized, highlighting the significance of understanding sulfonamides' environmental fate (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Pharmaceutical and Medicinal Significance

Sulfur-containing motifs, such as those found in sulfonamides, offer a broad range of pharmacological properties. The development of sulfonamides and their derivatives has been a focal point in medicinal chemistry, aiming to create less toxic, cost-effective, and highly active analogues. The diversity of therapeutic applications for sulfonamide-containing compounds, spanning from antimicrobial to anticancer and antidiabetic activities, underscores their integral role in drug discovery and the potential for new therapeutic agents (Zhao et al., 2018).

将来の方向性

特性

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15-13-18(9-11-20(15)23-12-4-7-21(23)24)22-27(25,26)19-10-8-16-5-2-3-6-17(16)14-19/h8-11,13-14,22H,2-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASPEYWBVHWSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)

![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)

![6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2589970.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)

![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)

![5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride](/img/structure/B2589979.png)